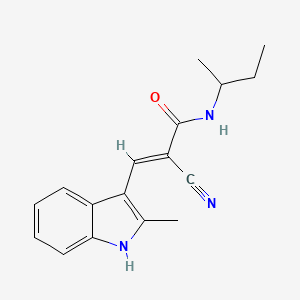
N-(2-azepan-1-ylethyl)-N-isopropyl-4-(methylsulfonyl)benzamide
Übersicht
Beschreibung
N-(2-azepan-1-ylethyl)-N-isopropyl-4-(methylsulfonyl)benzamide is a chemical compound with potential pharmacological properties. It is commonly referred to as AZD8055 and belongs to a class of compounds known as mTOR inhibitors. In recent years, AZD8055 has been the subject of intense scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Wirkmechanismus
AZD8055 exerts its pharmacological effects by inhibiting the activity of the mTOR pathway. The mTOR pathway is involved in cell growth and proliferation, as well as other cellular processes such as autophagy and protein synthesis. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells, as well as the protection of neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
AZD8055 has been shown to have a number of biochemical and physiological effects. In cancer cells, it induces apoptosis and sensitizes them to other chemotherapeutic agents. In neurons, it protects them from oxidative stress and inflammation and improves cognitive function. In animal models of type 2 diabetes, it improves insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AZD8055 in lab experiments is its specificity for the mTOR pathway. This allows researchers to study the effects of inhibiting this pathway in a controlled manner. However, one limitation is that AZD8055 may have off-target effects on other pathways, which could confound the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on AZD8055. One area of interest is its potential use in combination with other chemotherapeutic agents in cancer treatment. Another area is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of AZD8055 and its potential off-target effects on other pathways.
Wissenschaftliche Forschungsanwendungen
AZD8055 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. AZD8055 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment.
In neurodegenerative disorder research, AZD8055 has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. It has also been shown to improve cognitive function in animal models of these diseases.
In metabolic disorder research, AZD8055 has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This is thought to be due to the inhibition of the mTOR pathway, which is involved in insulin signaling.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-4-methylsulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-16(2)21(15-14-20-12-6-4-5-7-13-20)19(22)17-8-10-18(11-9-17)25(3,23)24/h8-11,16H,4-7,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFPBIDSNAXNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1CCCCCC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-methoxy-2-methylphenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B3922424.png)
![N-[3-(3-methylpyridin-4-yl)phenyl]acetamide](/img/structure/B3922429.png)
![(1-{5-[(1-ethyl-4-piperidinyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B3922438.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3922440.png)
![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922447.png)
![2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine](/img/structure/B3922455.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922473.png)
![4-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3922494.png)
![(2-bromo-4-{2-cyano-3-[(2-methylcyclohexyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B3922503.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3922511.png)
![4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3922512.png)

![1-[3-(4-{[(2-allyl-2-hydroxy-4-penten-1-yl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B3922522.png)
